methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is an organic compound with significant applications in various fields of scientific research. It is characterized by its unique cyclobutane ring structure, which is substituted with an aminoethyl group and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclobutane derivative.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate hydrochloride: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
Methyl 1-(2-aminopropyl)cyclobutane-1-carboxylate hydrochloride: Similar structure but with an aminopropyl group.
Uniqueness
Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
2758000-96-1 |
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Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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